1-(2-methoxyphenyl)-N-(thiophen-2-yl(thiophen-3-yl)methyl)cyclopropanecarboxamide
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Overview
Description
1-(2-methoxyphenyl)-N-(thiophen-2-yl(thiophen-3-yl)methyl)cyclopropanecarboxamide is a complex organic compound that features a cyclopropane ring, a methoxyphenyl group, and thiophene moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-methoxyphenyl)-N-(thiophen-2-yl(thiophen-3-yl)methyl)cyclopropanecarboxamide typically involves multiple steps, starting with the preparation of the cyclopropane ring and the subsequent attachment of the methoxyphenyl and thiophene groups. One common approach involves the cyclopropanation of an appropriate alkene precursor, followed by functionalization with the methoxyphenyl and thiophene groups through a series of substitution and coupling reactions. The reaction conditions often require the use of catalysts, such as palladium or gold complexes, and may involve high temperatures and pressures to achieve the desired transformations .
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity, and ensuring cost-effectiveness. This could include the use of continuous flow reactors, advanced purification techniques, and automation to streamline the process.
Chemical Reactions Analysis
Types of Reactions
1-(2-methoxyphenyl)-N-(thiophen-2-yl(thiophen-3-yl)methyl)cyclopropanecarboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene moieties can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the cyclopropane ring or the thiophene groups.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene groups can yield sulfoxides or sulfones, while reduction of the cyclopropane ring can lead to ring-opened products.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and pharmaceuticals.
Biology: The compound’s unique structure may allow it to interact with biological targets, making it a candidate for drug discovery and development.
Medicine: Its potential bioactivity could be explored for therapeutic applications, such as anti-inflammatory or anticancer agents.
Industry: The compound could be used in the development of advanced materials, such as organic semiconductors or catalysts.
Mechanism of Action
The mechanism by which 1-(2-methoxyphenyl)-N-(thiophen-2-yl(thiophen-3-yl)methyl)cyclopropanecarboxamide exerts its effects depends on its specific interactions with molecular targets. These interactions may involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. The cyclopropane ring and thiophene groups may play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-methoxyphenyl)-N-(thiophen-2-yl)methylcyclopropanecarboxamide
- 1-(2-methoxyphenyl)-N-(thiophen-3-yl)methylcyclopropanecarboxamide
- 1-(2-methoxyphenyl)-N-(thiophen-2-yl(thiophen-3-yl)methyl)cyclopropanecarboxylate
Uniqueness
1-(2-methoxyphenyl)-N-(thiophen-2-yl(thiophen-3-yl)methyl)cyclopropanecarboxamide is unique due to the presence of both thiophen-2-yl and thiophen-3-yl groups, which may confer distinct electronic and steric properties compared to similar compounds
Biological Activity
1-(2-methoxyphenyl)-N-(thiophen-2-yl(thiophen-3-yl)methyl)cyclopropanecarboxamide, with CAS number 2034514-51-5, is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C20H19NO2S2, with a molecular weight of 369.5 g/mol. The structure features a cyclopropane ring, methoxyphenyl group, and thiophene moieties, which are known to influence biological activity.
Property | Value |
---|---|
Molecular Formula | C20H19NO2S2 |
Molecular Weight | 369.5 g/mol |
CAS Number | 2034514-51-5 |
Anticancer Activity
Recent studies have explored the anticancer potential of compounds similar to this compound. For instance, thiosemicarbazones derived from related structures have demonstrated significant cytotoxic effects against various cancer cell lines, including glioblastoma and breast adenocarcinoma. These compounds induced apoptosis and showed antiproliferative effects at low concentrations (nanomolar range) .
The proposed mechanisms through which these compounds exert their biological effects include:
- Induction of Apoptosis : Morphological changes characteristic of apoptosis were observed in treated cancer cells, indicating that the compound may promote programmed cell death.
- Oxidative Stress : Some studies suggest that oxidative stress plays a role in the mechanism of action, contributing to cell death in cancer cells .
Antimicrobial Activity
While specific data on the antimicrobial activity of this compound is limited, related compounds have shown promising results against various microbial strains. The presence of thiophene rings is often associated with enhanced antimicrobial properties .
Case Studies
- Cytotoxicity Assays : In vitro studies have shown that compounds similar to this compound exhibit significant cytotoxicity against cancer cell lines. For example, a study indicated that thiosemicarbazones derived from similar structures had IC50 values in the nanomolar range against breast cancer cells .
- Animal Models : Research involving animal models has demonstrated that thiosemicarbazone derivatives can effectively reduce tumor growth without significant toxicity at certain dosages . This suggests potential for therapeutic applications in oncology.
Properties
IUPAC Name |
1-(2-methoxyphenyl)-N-[thiophen-2-yl(thiophen-3-yl)methyl]cyclopropane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO2S2/c1-23-16-6-3-2-5-15(16)20(9-10-20)19(22)21-18(14-8-12-24-13-14)17-7-4-11-25-17/h2-8,11-13,18H,9-10H2,1H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRFCEBDXBGBGAH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2(CC2)C(=O)NC(C3=CSC=C3)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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